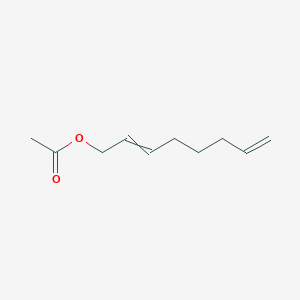
(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile is a chiral epoxide compound characterized by the presence of both chlorophenyl and fluorophenyl groups. Epoxides are known for their high reactivity due to the strained three-membered ring structure, making them valuable intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often include:
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature to 0°C
- Reaction time: Several hours
Industrial Production Methods
Industrial production of such compounds may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The compound can be reduced to form diols or other derivatives.
Oxidation: Further oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or amines in solvents like ethanol or water.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido alcohols, while reduction can produce diols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for constructing various functional groups.
Biology and Medicine
In biology and medicine, epoxide compounds are studied for their potential biological activities. They may serve as building blocks for pharmaceuticals or as probes for studying enzyme mechanisms.
Industry
In the industrial sector, such compounds can be used in the production of polymers, resins, and other materials. Their reactivity allows for the creation of cross-linked networks and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile involves the interaction of the epoxide ring with various molecular targets. The strained ring structure makes it highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity can be harnessed in enzyme inhibition or as a reactive intermediate in synthetic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S)-3-(2-Chlorophenyl)-2-(4-bromophenyl)oxirane-2-carbonitrile
- (2S,3S)-3-(2-Chlorophenyl)-2-(4-methylphenyl)oxirane-2-carbonitrile
- (2S,3S)-3-(2-Chlorophenyl)-2-(4-nitrophenyl)oxirane-2-carbonitrile
Uniqueness
The uniqueness of (2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile lies in the presence of both chlorophenyl and fluorophenyl groups. These substituents can influence the compound’s reactivity, stability, and potential biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
922730-06-1 |
|---|---|
Fórmula molecular |
C15H9ClFNO |
Peso molecular |
273.69 g/mol |
Nombre IUPAC |
(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C15H9ClFNO/c16-13-4-2-1-3-12(13)14-15(9-18,19-14)10-5-7-11(17)8-6-10/h1-8,14H/t14-,15+/m0/s1 |
Clave InChI |
HVVFNACWRZKXEX-LSDHHAIUSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@H]2[C@@](O2)(C#N)C3=CC=C(C=C3)F)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C2C(O2)(C#N)C3=CC=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14174356.png)
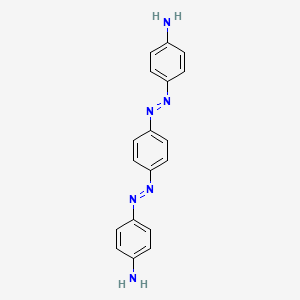

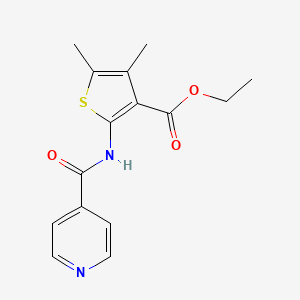
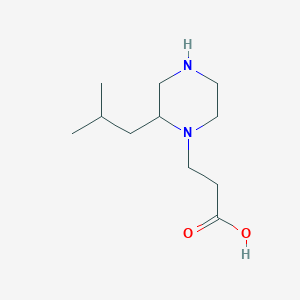
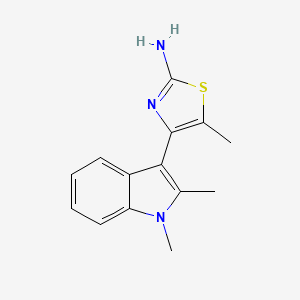

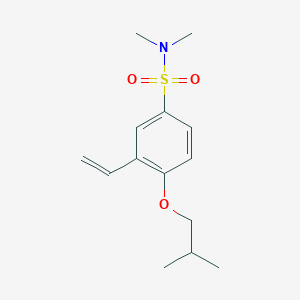
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)
![1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14174416.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)
